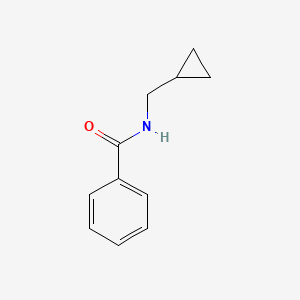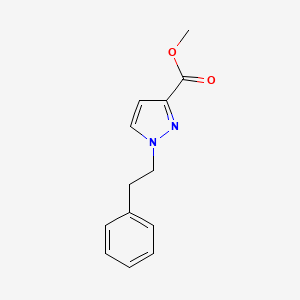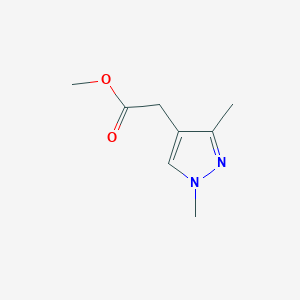
5-hydrazinylpyridine-2-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydrazinylpyridine-2-carboxylic acid hydrochloride (HPCA) is a widely used organic compound in the fields of organic synthesis and pharmaceuticals. It is a versatile reagent which can be used as an acid catalyst, a ligand, or a reagent for various types of reactions. HPCA has been used in the synthesis of complex molecules, drug delivery systems, and drug discovery. It is also used in the synthesis of novel materials, such as polymers and nanomaterials. In addition, HPCA has been used in biochemical and physiological studies, as it has been found to play a role in the regulation of various metabolic pathways.
科学研究应用
5-hydrazinylpyridine-2-carboxylic acid hydrochloride has been used in a variety of scientific research applications. It has been used as a ligand in the synthesis of various complex molecules and as a reagent in drug delivery systems. It has also been used as a reagent in the synthesis of novel materials, such as polymers and nanomaterials. In addition, this compound has been used in biochemical and physiological studies, as it has been found to play a role in the regulation of various metabolic pathways.
作用机制
5-hydrazinylpyridine-2-carboxylic acid hydrochloride acts as an acid catalyst in many reactions, and its mechanism of action is based on the protonation of the substrate. The protonation of the substrate causes the substrate to become more reactive, allowing the reaction to proceed. In addition, this compound can act as a ligand in some reactions, forming a complex with the substrate. This complex can then be used in various types of reactions.
Biochemical and Physiological Effects
This compound has been found to play a role in the regulation of various metabolic pathways. In particular, it has been shown to be involved in the regulation of fatty acid metabolism and the synthesis of cholesterol. In addition, this compound has been found to be involved in the regulation of glucose metabolism, as well as the synthesis of proteins and peptides.
实验室实验的优点和局限性
The use of 5-hydrazinylpyridine-2-carboxylic acid hydrochloride in laboratory experiments has several advantages, such as its low cost and the fact that it is a relatively safe reagent. In addition, it is a versatile reagent which can be used in a variety of reactions. However, there are some limitations to its use, such as the fact that it can be difficult to control the reaction conditions, and that it can be difficult to purify the product.
未来方向
There are many potential future directions for the use of 5-hydrazinylpyridine-2-carboxylic acid hydrochloride. For example, this compound could be used to develop novel drug delivery systems, or to synthesize complex molecules for use in drug discovery. In addition, this compound could be used to develop new materials, such as polymers and nanomaterials, for use in various applications. Finally, this compound could be used to further explore its role in the regulation of various metabolic pathways.
合成方法
5-hydrazinylpyridine-2-carboxylic acid hydrochloride can be synthesized by the reaction of hydrazine and pyridine-2-carboxylic acid. The reaction is carried out in the presence of an acid catalyst, usually hydrochloric acid. The reaction is carried out at a temperature of about 100°C for several hours. The reaction yields a white solid, which is then purified by recrystallization.
属性
IUPAC Name |
5-hydrazinylpyridine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2.ClH/c7-9-4-1-2-5(6(10)11)8-3-4;/h1-3,9H,7H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZONYSQKSVZDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1NN)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methanone](/img/structure/B6600216.png)

methanone](/img/structure/B6600228.png)





![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]prop-2-enamide](/img/structure/B6600261.png)
![N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]prop-2-enamide](/img/structure/B6600268.png)



